2,4(1H,3H)-Pyrimidinedione, amino-

Description

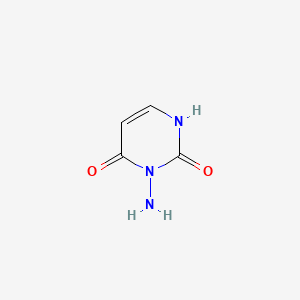

2,4(1H,3H)-Pyrimidinedione, amino- refers to a pyrimidine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3) and two ketone groups (positions 2 and 4), with an amino (-NH₂) substituent at an unspecified position. This compound is structurally analogous to uracil (2,4(1H,3H)-Pyrimidinedione) but differentiated by the presence of an amino group, which significantly alters its chemical reactivity and biological interactions .

In biological systems, amino-substituted pyrimidinediones play critical roles. For example, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate in riboflavin (vitamin B₂) biosynthesis, where it condenses with 3,4-dihydroxy-2-butanone 4-phosphate to form lumazine derivatives . Such derivatives are also explored in medicinal chemistry for their interactions with enzymes like thymidine phosphorylase and G protein-coupled receptors (e.g., GPR84) .

Properties

CAS No. |

56797-77-4 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

3-amino-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H5N3O2/c5-7-3(8)1-2-6-4(7)9/h1-2H,5H2,(H,6,9) |

InChI Key |

LGDHWEGQMXIZPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)N(C1=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Uracil (2,4(1H,3H)-Pyrimidinedione)

- Structure : Lacks substituents beyond the two ketone groups at positions 2 and 3.

- Role : A fundamental component of RNA, where it pairs with adenine via hydrogen bonding.

- Key Difference: The absence of an amino group in uracil reduces its basicity compared to amino-substituted analogs. Uracil’s global market is well-documented, with applications in pharmaceuticals and biochemistry .

Cytosine (4-Amino-2(1H)-Pyrimidinone)

- Structure: Features an amino group at position 4 and a ketone at position 2.

- Role : A DNA and RNA nucleobase that pairs with guanine.

- Comparison: The amino group at position 4 in cytosine enhances its hydrogen-bonding capacity, similar to amino-substituted pyrimidinediones. However, cytosine lacks the second ketone group at position 4, altering its tautomeric equilibria and metabolic stability .

Thymine (5-Methyl-2,4(1H,3H)-Pyrimidinedione)

- Structure : A methyl group at position 5 distinguishes it from uracil.

- Role : Exclusive to DNA, where it replaces uracil.

- Comparison: The methyl group in thymine increases hydrophobicity and stabilizes DNA structure. Unlike amino-substituted pyrimidinediones, thymine’s modifications are non-polar, affecting its solubility and enzymatic recognition .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-Pyrimidinedione)

- Structure : Contains bromine at position 5, a methyl group at position 6, and a branched alkyl chain at position 3.

- Role : A herbicide targeting photosystem II in plants.

- Comparison: The bromine atom and alkyl substituents in Bromacil enhance its lipophilicity and persistence in environmental matrices, unlike amino-substituted derivatives, which are more polar and reactive .

5-Chloro-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione

- Structure : Chlorine at position 5 and methyl groups at positions 1 and 3.

- Role : Investigated for antimicrobial and antitumor applications.

- Comparison: Chlorine and methyl groups confer electrophilic character and metabolic stability, whereas amino groups facilitate nucleophilic interactions and hydrogen bonding in biological systems .

Enzymatic Interactions

- Thymidine Phosphorylase Inhibition: Pyrimidinedione derivatives with amino or halogen substituents (e.g., 5-chlorouracil) mimic natural substrates, inhibiting enzyme activity. Amino groups enhance binding affinity through polar interactions, as seen in derivatives like 2d and 2p .

- GPR84 Activation: Amino-substituted pyrimidinediones (e.g., PSB-16434) exhibit biased agonism toward G protein signaling over β-arrestin recruitment, a property modulated by substituent electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.